
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid” is a chemical compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound is used for proteomics research .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H4N2O2S2, and its molecular weight is 176.22 .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C4H4N2O2S2, and its molecular weight is 176.22 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.科学研究应用
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid has been used in scientific research as a reagent for the synthesis of various compounds, such as heterocyclic compounds, polycyclic compounds, and other organic compounds. It has also been used as a catalyst for the synthesis of polymers and as a ligand for the coordination of metals. Additionally, this compound has been used as a starting material for the synthesis of biologically active compounds, such as inhibitors of enzymes, antibiotics, and antiviral agents.
作用机制
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid is believed to act as an electrophile, which means that it can react with nucleophiles in a wide range of reactions. The reaction of this compound with nucleophiles results in the formation of a covalent bond between the two molecules, leading to the formation of a new compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses in laboratory experiments. Additionally, this compound has been found to have antifungal, antibacterial, and antiviral activity, as well as anti-inflammatory and antiproliferative effects.
实验室实验的优点和局限性
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid is a relatively inexpensive and readily available reagent, making it an attractive option for laboratory experiments. Additionally, it has a wide range of potential applications in scientific research. However, one limitation of this compound is that it is not soluble in water, making it difficult to use in aqueous solutions.
未来方向
In the future, 2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid could be used in a wide range of applications, including the synthesis of polymers, the coordination of metals, and the synthesis of biologically active compounds. Additionally, further research could be conducted to explore the potential therapeutic uses of this compound, such as its potential use as an anti-inflammatory or antiproliferative agent. Additionally, further research could be conducted to explore the potential toxic effects of this compound and to develop methods for its safe and effective use in laboratory experiments.
合成方法
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid can be synthesized from the reaction of 1,3,4-thiadiazole-2-sulfonyl chloride and acetic acid in the presence of a base. The reaction is carried out in dichloromethane at room temperature. The product is a white crystalline solid that is soluble in organic solvents.
属性
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S2/c7-3(8)1-9-4-6-5-2-10-4/h2H,1H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXGDEPWZLFUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

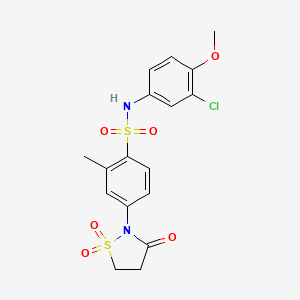

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2899137.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2899138.png)
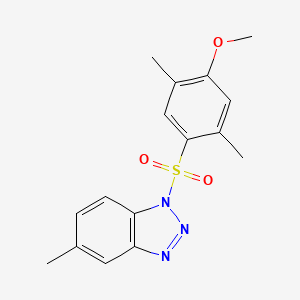
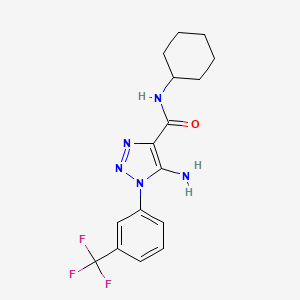
![1-(3-methoxypropyl)-9-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2899144.png)
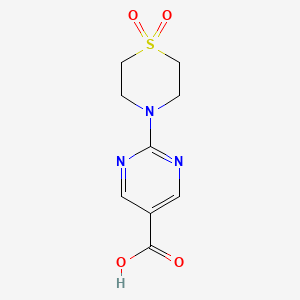
![N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2899150.png)
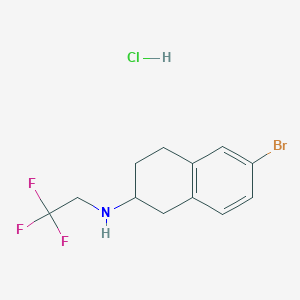

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide](/img/structure/B2899154.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2899155.png)
![(Z)-1-[4-(2-fluorophenyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one](/img/structure/B2899158.png)